Cas no 1821806-07-8 ((3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
![(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1821806-07-8x500.png)
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
- 3949AJ
- SB16033
- cis-4-(Boc-amino)tetrahydro-furan-3-carboxylic acid
- (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- (3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid
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- MDL: MFCD22395084
- Inchi: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
- InChI Key: FUECAVZSGQIGRI-RQJHMYQMSA-N
- SMILES: O1C[C@@H](C(=O)O)[C@H](C1)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 283
- XLogP3: 0.7
- Topological Polar Surface Area: 84.9
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4457-500MG |
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1821806-07-8 | 95% | 500MG |
¥ 6,831.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1129817-250mg |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 98% | 250mg |
$660 | 2022-10-24 | |
eNovation Chemicals LLC | Y1129817-500mg |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 95% | 500mg |
$1545 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0338-100mg |
(3S,4R)-2-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 98% | 100mg |
2416.92CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0338-250mg |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 98% | 250mg |
¥8726.45 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0338-50mg |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 98% | 50mg |
¥4354.48 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0338-1g |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 98% | 1g |
¥17470.39 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4457-1.0g |
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1821806-07-8 | 95% | 1.0g |
¥10242.0000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1129817-1g |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 95% | 1g |
$2235 | 2025-02-28 | |
eNovation Chemicals LLC | Y1129817-5g |
(3S,4R)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1821806-07-8 | 95% | 5g |
$8955 | 2025-02-28 |
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
Introduction to (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic Acid (CAS No. 1821806-07-8)
(3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (CAS No. 1821806-07-8) is a chiral amino acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
The (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a member of the oxolane family, which is known for its stability and reactivity in various chemical reactions. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality provides a convenient handle for controlled deprotection and further functionalization, making this compound highly versatile in synthetic chemistry.
Recent studies have highlighted the importance of chiral amino acids in the development of enantiomerically pure drugs. The (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has been used as a key intermediate in the synthesis of several bioactive molecules, including peptides and peptidomimetics. Its chiral centers ensure that the final products have the desired stereochemical configuration, which is crucial for their biological activity and pharmacological properties.
In the context of medicinal chemistry, (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has been explored for its potential in the development of novel therapeutic agents. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers synthesized a series of analogs by modifying the side chains and evaluated their biological activities using in vitro and in vivo models.
The (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid also plays a significant role in the field of protein engineering. Its unique structure allows it to be incorporated into peptides and proteins to enhance their stability and bioavailability. This has led to its use in the development of peptide-based therapeutics, which are gaining traction due to their high specificity and reduced side effects compared to traditional small molecule drugs.
From a synthetic perspective, the preparation of (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid involves several steps that require precise control over stereochemistry. A common synthetic route involves the asymmetric synthesis of oxolanes followed by selective functionalization to introduce the Boc-protected amino group. This process often utilizes chiral catalysts or auxiliaries to ensure high enantioselectivity and yield.
The purity and quality of (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid are critical for its successful application in research and development. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to analyze and characterize this compound. These methods provide detailed information about its structure, purity, and stereochemical configuration.
In conclusion, (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (CAS No. 1821806-07-8) is a versatile and important compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique properties make it an essential building block for the development of novel bioactive molecules and therapeutic agents. As research in these areas continues to advance, the importance of this compound is likely to grow further.
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